molecular formula C16H15NO3S B2864434 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide CAS No. 2034599-83-0

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide

Cat. No.: B2864434
CAS No.: 2034599-83-0
M. Wt: 301.36
InChI Key: PNHCDBTUIDJTOJ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide is a complex organic compound that features a benzofuran moiety linked to a thiophene ring via a hydroxypropyl chain

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to the presence of both benzofuran and thiophene moieties, which are known for their biological activities.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex organic materials.

    Biological Studies: It can be used as a probe to study the interactions of benzofuran and thiophene derivatives with biological macromolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Attachment of the Hydroxypropyl Chain: The benzofuran derivative is then reacted with an epoxide, such as propylene oxide, in the presence of a base to introduce the hydroxypropyl group.

    Coupling with Thiophene-3-carboxylic Acid: The final step involves the coupling of the hydroxypropyl-substituted benzofuran with thiophene-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the thiophene carboxamide can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Introduction of nitro or halogen groups on the benzofuran ring.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(benzofuran-2-yl)-3-hydroxypropyl)thiophene-3-carboxamide
  • N-(3-(benzofuran-2-yl)propyl)thiophene-3-carboxamide

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide is unique due to the specific positioning of the hydroxy group on the propyl chain, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-16(19,10-17-15(18)12-6-7-21-9-12)14-8-11-4-2-3-5-13(11)20-14/h2-9,19H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHCDBTUIDJTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CSC=C1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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